N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-14-6-7-18(12-15(14)2)31(28,29)23-10-11-30-20-9-8-19-24-25-21(27(19)26-20)16-4-3-5-17(22)13-16/h3-9,12-13,23H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAXOLZVHSPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may have a broad off-target effect on the phosphodiesterase (pde) family. The PDE family plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides.
Result of Action
The compound’s inhibition of the PDE family could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices. It’s important to note that these effects were observed in in vivo safety evaluations in rats.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s insensitivity towards external stimuli suggests that it could maintain its activity under a range of conditions. .
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound is characterized by the presence of a triazole ring fused with a pyridazine moiety, which is known for its potential pharmacological properties.
- Molecular Formula : C18H14FN7O3
- CAS Number : 45501667
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .
- Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The compound's interaction with bacterial enzymes disrupts their function, leading to cell death .
Anticancer Activity
Research indicates that this compound has potential as an anticancer agent. It has been observed to inhibit the growth of various cancer cell lines by targeting specific signaling pathways. In vitro studies have shown:
- Cell Viability Reduction : The compound significantly reduces the viability of cancer cells in a dose-dependent manner.
- Mechanistic Insights : It was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound demonstrates broad-spectrum antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported MIC values ranging from 0.125–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also displays antifungal properties with significant activity against pathogens like Candida albicans .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy Study :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues in Sulfonamide-Triazolo Hybrids
The compound shares structural homology with sulfonamide-containing triazolo derivatives, which are widely explored for pesticidal and therapeutic applications. Key comparisons include:
Key Observations :
- Bioactivity : Unlike flumetsulam, which targets acetolactate synthase (ALS) in plants, the target compound’s triazolo-pyridazine core may confer kinase inhibitory activity, as seen in structurally related pyrazolo-pyrimidines .
- Substituent Effects : The 3-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, a feature shared with Example 53’s chromene derivative .
- Molecular Weight : The target compound (~470 g/mol) falls within the acceptable range for drug-likeness (Rule of Five), whereas Example 53’s higher weight (~589 g/mol) may limit bioavailability .
Functional Analogues in Pesticidal Chemistry
The ethoxyethyl linker in the target compound resembles triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine), a triazine herbicide. Both compounds utilize ether bridges to optimize spatial orientation of aromatic groups, though triaziflam’s triazine core targets photosystem II, unlike the sulfonamide-triazolo scaffold .
Research Findings and Limitations
Bioactivity Gaps
Its 3,4-dimethylbenzenesulfonamide group may enhance metabolic stability compared to simpler sulfonamides .
Commercial Potential
Flumetsulam’s agricultural success highlights the viability of triazolo-sulfonamide hybrids, but the target compound’s niche may lie in oncology or inflammation, pending empirical validation .
Q & A
Q. What are the optimal synthetic routes for N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of precursors (e.g., hydrazine derivatives) to form the triazolo[4,3-b]pyridazine core under reflux conditions with catalysts like acetic acid .
- Step 2 : Etherification or sulfonamide coupling using 3,4-dimethylbenzenesulfonamide, requiring precise temperature control (60–80°C) and solvents like DMF or THF to avoid side reactions .
- Key Variables : Solvent polarity (DMF enhances nucleophilicity), reaction time (12–24 hrs for complete coupling), and stoichiometric ratios (1:1.2 for sulfonamide:triazolopyridazine) .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazolo-pyridazine core and sulfonamide linkage. Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~497.5 Da) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
- Methodological Answer :
- Target Hypotheses : The triazolo-pyridazine core and sulfonamide group suggest kinase inhibition (e.g., JAK2 or EGFR) or modulation of GPCRs (e.g., serotonin receptors) .
- Mechanistic Studies : Use biochemical assays (e.g., ATPase activity for kinases) and cellular models (e.g., HEK293 for receptor signaling). Competitive binding assays with fluorescent probes quantify IC values .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the compound’s binding affinity compared to analogs with other aryl groups (e.g., methoxyphenyl)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Fluorine’s electron-withdrawing effect enhances π-π stacking with hydrophobic enzyme pockets. Replace with methoxy or chloro groups to test steric/electronic effects .
- Experimental Design : Synthesize analogs via parallel synthesis, then compare IC values in enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) predicts binding poses .
Q. How can contradictory data on the compound’s solubility and stability be resolved in different experimental settings?
- Methodological Answer :
- Solubility Conflicts : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Co-solvents (e.g., DMSO/PEG 400) improve solubility for in vitro assays .
- Stability Analysis : Conduct forced degradation studies (e.g., pH 2–12, UV light) with LC-MS monitoring. Identify degradation products (e.g., sulfonamide hydrolysis) .
Q. What computational strategies are effective for predicting metabolic pathways and toxicity profiles?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and hepatotoxicity risks .
- Validation : Compare predictions with in vitro microsomal assays (rat/human liver microsomes) and Ames test for mutagenicity .
Method Development Questions
Q. How can reaction kinetics for the sulfonamide coupling step be quantitatively modeled?
- Methodological Answer :
- Kinetic Studies : Use in situ FTIR or HPLC to track reactant consumption. Fit data to a second-order rate law () .
- Activation Energy : Determine via Arrhenius plots at 50–80°C. Optimize catalyst loading (e.g., 5 mol% DMAP) to reduce .
Q. What strategies mitigate byproduct formation during triazolo-pyridazine cyclization?
- Methodological Answer :
- Byproduct Analysis : Identify impurities via LC-MS (e.g., dimerization products).
- Mitigation : Use excess hydrazine (1.5 eq) and inert atmosphere (N) to suppress oxidation .
Data Interpretation Questions
Q. How should researchers interpret discrepancies in biological activity data across cell lines?
- Methodological Answer :
- Cell-Specific Factors : Assess expression levels of target proteins (e.g., Western blot) and membrane permeability (logP ~3.5) .
- Control Experiments : Use siRNA knockdown or competitive inhibitors to confirm target specificity .
Q. What statistical approaches are recommended for analyzing dose-response data from high-throughput screening?
- Methodological Answer :
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism. Report EC ± 95% CI .
- Outlier Handling : Apply Grubbs’ test () to exclude non-physiological responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
